molecular formula C6H6N2OS B132947 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde CAS No. 157459-71-7

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde

Número de catálogo B132947
Número CAS: 157459-71-7
Peso molecular: 154.19 g/mol
Clave InChI: JSUDYMLJEPHJCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a chemical compound with the empirical formula C6H6N2OS . It has a molecular weight of 154.19 . The compound is solid in form .


Synthesis Analysis

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has been described in the context of anticancer research . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is complex, with a molecular formula of C12H14N4O2S2 . The structure includes a 2-oxa-6-azaspiro[3.3]heptane moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Coordination Compounds

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is part of a broader class of compounds that have been extensively studied for their versatile chemistry and applications. Compounds containing heterocyclic structures, such as benzimidazoles, benzthiazoles, and imidazothiazoles, exhibit a wide range of properties making them of interest in coordination chemistry. These compounds serve as ligands forming complex compounds with varied properties including spectroscopic, structural, magnetic, and electrochemical activities. The diversity in their chemistry allows for the identification of blind spots in research, suggesting areas for future investigation, particularly in unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Activity and Pharmacophores

The structural motif of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is closely related to derivatives with significant biological activities. These activities range from antihypertensive, diuretic, and thermoregulating effects in animals to herbicidal properties. The literature covers the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines, all of which show considerable biological activities due to their structural similarity to 2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives (Hsu, Hu, & Liu, 2005).

Synthetic Methodologies and Therapeutic Agents

The compound and its derivatives are crucial in medicinal chemistry due to their participation in the synthesis of therapeutic agents. Detailed bibliographic reviews emphasize the chemical aspects and potential therapeutic applications of 2-(thio)ureabenzothiazoles, highlighting synthetic methodologies that span decades. These compounds are noted for their role in treating conditions like rheumatoid arthritis and systemic lupus erythematosus and as commercial fungicides and herbicides. This comprehensive review sheds light on the synthetic routes and the pharmacological activities of these compounds, underscoring their importance as potential pharmacophores (Rosales-Hernández et al., 2022).

Knoevenagel Condensation in Anticancer Agents Development

The versatility of 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde in chemical synthesis is further demonstrated in its role in Knoevenagel condensation reactions. These reactions are instrumental in developing α, β-unsaturated ketones/carboxylic acids, leading to a variety of biologically active molecules. Notably, products derived from these reactions have shown remarkable anticancer activity, highlighting the compound's significance in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

Direcciones Futuras

The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .

Propiedades

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDYMLJEPHJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459719
Record name 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde

CAS RN

157459-71-7
Record name 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole (1.47 g, 9.4 mmol) was dissolved in acetonitrile (30 ml) by addition of water (minimum volume). Manganese dioxide (4.41 g, 3 wt. equivalents) was added and the mixture stirred at ambient temperatures for 1.5 h. The mixture was filtered through Keiselguhr, the filter pad washed with water and the combined filtrate and washings evaporated to dryness under reduced pressure. The residue was triturated under diethyl ether, the solid collected by filtration and dried in air (1.33 g, 92%); nmax (CH2Cl2) 1685, 1528, 1272, 1260 and 1152 cm−1; dH (90 MHz; CD3OD) 3.84-4.10 (2H, m), 4.20-4.50 (2H, m), 7.97 (1H, s), 9.52 (1H, s).
Name
2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylate (4.2 g; 21.21 mmol) was dissolved in dry dichloromethane (150 ml) and cooled to −70° C. under a stream of dry argon. This solution was treated with a solution of diisobutylaluminium hydride in toluene (1.5M, 26.9 ml, 2 equivalents) over 40 minutes at −70° C. The reaction mixture was stirred at −70° C. for a further 0.5 h. Water (10 ml) was added and the mixture stirred at ambient temperature for 0.5 hr. The mixture was acidified with 5M HCl, filtered through a celite pad and the pad further washed with dichloromethane. The combined organic extracts were dried over anhydrous magnesium sulphate and evaporated to dryness. Chromatography on silica gel, eluting with ethyl acetate, gave the title compound (1.4 g, 43%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
43%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.